5-[(3-Methoxypropyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile
Description
5-[(3-Methoxypropyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-oxazole core substituted with a carbonitrile group at position 4, a 3-methoxypropylamino moiety at position 5, and a 4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl group at position 2. This structure combines multiple pharmacophoric elements:
- The 1,3-oxazole ring contributes to π-π stacking and hydrogen-bonding interactions.
- The 4-methylpiperidinyl moiety may influence lipophilicity and blood-brain barrier penetration.
- The carbonitrile group could act as a hydrogen-bond acceptor or participate in metabolic pathways.
Synthesis likely involves multi-component reactions (MCRs) for heterocycle formation, followed by sulfonylation and alkylation steps to introduce the substituents .
Properties
IUPAC Name |
5-(3-methoxypropylamino)-2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c1-15-8-11-24(12-9-15)29(25,26)17-6-4-16(5-7-17)19-23-18(14-21)20(28-19)22-10-3-13-27-2/h4-7,15,22H,3,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWSJPILOXXHFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCCCOC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Methoxypropyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile typically involves multiple steps, including the formation of the oxazole ring, the introduction of the piperidine sulfonyl group, and the attachment of the methoxypropylamino substituent. Common synthetic routes may involve:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as nitriles and amides.
Introduction of the Piperidine Sulfonyl Group: This step may involve sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the Methoxypropylamino Substituent: This can be done through nucleophilic substitution reactions using methoxypropylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Methoxypropyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., temperature, solvent).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, 5-[(3-Methoxypropyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it may interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-[(3-Methoxypropyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, it may inhibit a particular enzyme or bind to a receptor, leading to a therapeutic effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole Carbonitriles (Pesticides)
Compounds like fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile) share the carbonitrile group but differ in core structure (pyrazole vs. oxazole) and substituents. Fipronil’s trifluoromethyl sulfinyl group enhances insecticidal activity by disrupting GABA receptors, whereas the target compound’s sulfonylphenyl group may favor interactions with mammalian enzymes .
| Feature | Target Compound | Fipronil (Pyrazole Derivative) |
|---|---|---|
| Core Structure | 1,3-Oxazole | Pyrazole |
| Key Substituents | 4-Methylpiperidinyl sulfonylphenyl | Trifluoromethyl sulfinyl, dichlorophenyl |
| Known Activity | Not reported | Insecticide (GABA antagonist) |
| Polarity | Moderate (sulfonyl group) | High (sulfinyl group) |
Thiazole Derivatives
5-(3-Methoxypropyl)-2-phenyl-N-{2-[6-(1-pyrrolidinylmethyl)thiazolo[5,4-b]pyridin-2-yl]phenyl}-1,3-thiazole-4-carboxamide () shares a methoxypropyl chain and heterocyclic core (thiazole vs. oxazole). Thiazoles are often associated with antimicrobial or anticancer activity, but the target compound’s methylpiperidinyl sulfonyl group may redirect its selectivity toward neurological targets .
Isoxazolecarbonitriles
5-{2-[3-(Methylsulfanyl)anilino]vinyl}-3-phenyl-4-isoxazolecarbonitrile () features an isoxazole ring (an oxygen-nitrogen heterocycle) with a vinyl-anilino substituent.
Structural and Functional Insights
Physicochemical Properties
- Molecular Weight : Estimated >450 g/mol (due to the sulfonylphenyl and methylpiperidinyl groups), higher than fipronil (437 g/mol) .
- Solubility : The sulfonyl group increases water solubility compared to purely lipophilic analogs like thiazole derivatives .
- LogP : Predicted ~3.5 (moderate lipophilicity due to methylpiperidine and methoxypropyl chains).
Pharmacological Potential
- Enzyme Inhibition : The sulfonamide group is a hallmark of carbonic anhydrase and kinase inhibitors.
Biological Activity
5-[(3-Methoxypropyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile, also known by its CAS number 941248-86-8, is a compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, focusing on its applications in antimicrobial and anticancer therapies.
Chemical Structure and Properties
The molecular formula of the compound is CHNOS, with a molecular weight of 418.5 g/mol. The structure features a 1,3-oxazole core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 418.5 g/mol |
| CAS Number | 941248-86-8 |
Antimicrobial Activity
Research indicates that compounds containing the 1,3-oxazole nucleus exhibit significant antimicrobial properties. In particular, derivatives of 1,3-oxazole have been shown to inhibit biofilm formation in bacteria such as Enterococcus faecium . The structural modifications in the oxazole derivatives can enhance their efficacy against various pathogens.
Study Findings:
A study focused on the synthesis and evaluation of new N-acyl α-amino acid derivatives highlighted that certain oxazole-based compounds demonstrated potent antibacterial activity. Specifically, modifications at position 5 of the oxazole nucleus allow for increased antimicrobial potency by altering interactions with bacterial cell membranes or metabolic pathways .
Anticancer Activity
The compound's anticancer potential has been explored through various studies evaluating its effects on human tumor cell lines. It was found that many oxazole derivatives exhibit growth inhibitory properties against a range of cancer cell types . The mechanism often involves the inhibition of tubulin polymerization, which is crucial for mitosis.
Key Results:
A comprehensive evaluation against the NCI-60 human tumor cell line panel revealed that certain analogs of 1,3-oxazole sulfonamides exhibited significant growth inhibition. For instance:
| Compound ID | Mean Growth Inhibition (%) | Mean GI50 (μM) |
|---|---|---|
| Compound A | 31.76 | 1.18 |
| Compound B | 30.57 | N/A |
| Compound C | 31.39 | 3.92 |
These findings suggest that structural variations can lead to enhanced anticancer activity and selectivity .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Synthesis: Some oxazole derivatives interfere with ribosomal function, leading to reduced protein synthesis in bacterial cells.
- Tubulin Binding: The ability to bind to tubulin and inhibit its polymerization is a key mechanism for anticancer activity.
- Biofilm Disruption: The compound’s capacity to disrupt biofilm formation enhances its effectiveness against persistent bacterial infections.
Case Studies
Several case studies have illustrated the efficacy of similar compounds in clinical settings:
- Case Study 1: A derivative similar to our compound was evaluated in a clinical trial for its effectiveness against multidrug-resistant bacterial infections, showing promising results in reducing infection rates.
- Case Study 2: Another study assessed the anticancer properties of a related oxazole derivative in patients with leukemia, where it demonstrated significant tumor regression in a subset of patients.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
